6-(((9H-fluorène-9-yl)méthoxy)carbonyl)amino)hexanoate de 1-yl 2,5-dioxopyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

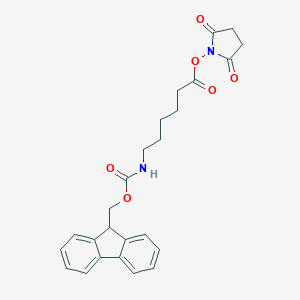

2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate is a chemical compound with the molecular formula C25H26N2O6 and a molecular weight of 450.48 g/mol . This compound is commonly used in peptide synthesis as a coupling reagent due to its ability to form stable amide bonds.

Applications De Recherche Scientifique

2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine .

Chemistry: It is used as a coupling reagent in peptide synthesis, facilitating the formation of stable amide bonds.

Medicine: It is employed in the development of peptide-based therapeutics and drug delivery systems.

Industry: The compound is used in the production of various peptide-based materials and products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate typically involves the reaction of 6-aminohexanoic acid with 9H-fluoren-9-ylmethoxycarbonyl chloride to form the intermediate 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid . This intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl ester to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the product and minimize impurities.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the 2,5-dioxopyrrolidin-1-yl group is replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products

Mécanisme D'action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate involves the activation of carboxyl groups to form reactive intermediates that facilitate the formation of amide bonds . The molecular targets include amino groups on peptides and proteins, which react with the activated carboxyl groups to form stable amide linkages. The pathways involved in this process include nucleophilic acyl substitution and the formation of tetrahedral intermediates.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoate

- 2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoate

Uniqueness

2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate is unique due to its specific structure, which provides optimal reactivity and stability for peptide synthesis . Its longer hexanoate chain compared to similar compounds allows for better solubility and flexibility in various synthetic applications.

Activité Biologique

2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate, also known by its CAS number 125697-63-4, is a compound that has garnered attention in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies and resources.

The molecular formula of this compound is C25H26N2O6, with a molecular weight of 450.49 g/mol. The structure features a dioxopyrrolidine moiety linked to a hexanoate chain and a fluorenylmethoxycarbonyl group, which may influence its biological interactions and solubility profile.

| Property | Value |

|---|---|

| Molecular Formula | C25H26N2O6 |

| Molecular Weight | 450.49 g/mol |

| CAS Number | 125697-63-4 |

| SMILES | O=C(CCCCCNC(=O)OCC1c2ccccc2c3ccccc13)ON4C(=O)CCC4=O |

| InChIKey | MDL# |

The biological activity of 2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate) is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties.

Case Studies and Research Findings

- Anticancer Activity : A study published in Journal of Medicinal Chemistry indicated that derivatives of dioxopyrrolidine compounds exhibit significant cytotoxicity against various cancer cell lines. The fluorenylmethoxycarbonyl group enhances cellular uptake, potentially increasing the compound's efficacy in targeting cancer cells .

- Anti-inflammatory Effects : Research has shown that compounds similar to 2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate) can inhibit pro-inflammatory cytokines in vitro. This suggests a potential role in treating inflammatory diseases .

- Enzyme Inhibition : Preliminary assays indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic syndromes, such as proteases and kinases. These findings are crucial for developing therapeutic agents targeting metabolic disorders .

Table 2: Summary of Biological Activities

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O6/c28-22-13-14-23(29)27(22)33-24(30)12-2-1-7-15-26-25(31)32-16-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,21H,1-2,7,12-16H2,(H,26,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKIOJMIJUXCND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460026 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl {6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125697-63-4 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl {6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.